(Z)-7-(3-chlorobut-2-en-1-yl)-8-((2-(dimethylamino)ethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
The compound “(Z)-7-(3-chlorobut-2-en-1-yl)-8-((2-(dimethylamino)ethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione” is a purine-2,6-dione derivative characterized by a unique substitution pattern at the 7- and 8-positions of the purine core. This structural complexity suggests applications in medicinal chemistry, particularly as adenosine receptor modulators or kinase inhibitors, though specific biological data remain unpublished. Synthesis of such derivatives typically involves alkylation or nucleophilic substitution at the purine core, as exemplified in analogous compounds .
Properties
IUPAC Name |
7-[(Z)-3-chlorobut-2-enyl]-8-[2-(dimethylamino)ethylamino]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN6O2/c1-10(16)6-8-22-11-12(18-14(22)17-7-9-19(2)3)20(4)15(24)21(5)13(11)23/h6H,7-9H2,1-5H3,(H,17,18)/b10-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENQTICCLFZNRP-POHAHGRESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C2=C(N=C1NCCN(C)C)N(C(=O)N(C2=O)C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CN1C2=C(N=C1NCCN(C)C)N(C(=O)N(C2=O)C)C)/Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478252-86-7 | |
| Record name | 7-[(2Z)-3-CHLORO-2-BUTENYL]-8-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-(3-chlorobut-2-en-1-yl)-8-((2-(dimethylamino)ethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials are often commercially available purine derivatives, which undergo a series of chemical transformations to introduce the desired functional groups. Common synthetic routes may include:
Alkylation: Introduction of the chlorobut-2-en-1-yl group through alkylation reactions using appropriate alkyl halides.
Amination: Incorporation of the dimethylaminoethylamino group via nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-7-(3-chlorobut-2-en-1-yl)-8-((2-(dimethylamino)ethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (Z)-7-(3-chlorobut-2-en-1-yl)-8-((2-(dimethylamino)ethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Purine-2,6-dione Derivatives
To contextualize the compound’s properties, a comparison with structurally related purine-2,6-diones is critical. The table below highlights key differences in substituents, physical properties, and spectral
Key Observations:
- Substituent Effects: The target compound’s 3-chlorobut-2-en-1-yl group introduces steric bulk and electrophilic character compared to the benzyl group in Compound 14. This may reduce crystallinity, as suggested by the absence of reported melting point data. The (2-(dimethylamino)ethyl)amino group enhances solubility in polar solvents due to its tertiary amine, contrasting with the hydrophobic phenyl group in Compound 15 .
- Spectral Differences: Compound 15 exhibits distinct aromatic proton resonances (δ 7.02–7.56), absent in the target compound. Instead, the latter’s chloroalkene and dimethylamino protons dominate its NMR profile .
- The chloroalkene and dimethylamino groups likely disrupt π-stacking observed in Compound 15’s benzyl-phenyl system, altering intermolecular interactions .
Methodological Approaches for Comparative Analysis
Comparative studies of purine derivatives rely on:
Synthetic Chemistry : Alkylation strategies for purine-2,6-diones, as demonstrated in Compound 15’s synthesis via benzylation and phenyl substitution .
Spectroscopic Techniques : 1H-NMR and elemental analysis to confirm substitution patterns and purity.
Crystallographic Tools: ORTEP-3 and Mercury CSD 2.0 facilitate visualization and comparison of molecular conformations and packing motifs. For example, Compound 15’s crystal structure reveals planar aromatic stacking, whereas the target compound’s flexible substituents may adopt non-planar arrangements .
Research Implications and Limitations
- Pharmacological Potential: The dimethylaminoethylamino group may enhance receptor binding via electrostatic interactions, but the lack of bioavailability or toxicity data limits further assessment.
- Data Gaps : Direct comparisons are hindered by incomplete physicochemical data (e.g., melting point, solubility) for the target compound.
Biological Activity
(Z)-7-(3-chlorobut-2-en-1-yl)-8-((2-(dimethylamino)ethyl)amino)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Its structure includes a chlorobutene moiety and a dimethylaminoethyl substituent, which contribute to its unique biological properties. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C21H25ClN6O2
- Molecular Weight : 428.9 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with purinergic receptors and nucleic acids. The chlorobutene group enhances its affinity for various biological targets, potentially leading to:
- Inhibition of viral replication : The compound may disrupt viral life cycles by interacting with viral RNA or proteins.
- Induction of apoptosis in cancer cells : It may promote programmed cell death through mechanisms involving the disruption of mitochondrial function or activation of caspases.
Biological Activity Data
Case Studies
-
Antiviral Activity :
A study investigated the compound's efficacy against influenza virus. Results indicated significant inhibition of viral replication in vitro, suggesting potential as an antiviral agent. -
Cancer Research :
In a series of experiments on human cancer cell lines (e.g., HeLa and MCF-7), treatment with the compound resulted in increased apoptotic markers and decreased cell viability. The mechanism was linked to mitochondrial dysfunction and activation of apoptotic pathways. -
Neuropharmacology :
The compound's interaction with serotonin receptors was evaluated in a behavioral study using animal models. Results demonstrated that it could modulate mood-related behaviors, indicating potential applications in treating depression or anxiety disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
